molecular formula C15H13ClN2S B4142953 5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE

5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4142953
M. Wt: 288.8 g/mol
InChI Key: NRRWKNZGTRQAFO-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the cyclization of o-phenylenediamine with appropriate thiol and halogenated reagents. One common method includes the reaction of 5-chloro-o-phenylenediamine with 1-phenylethylthiol in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-1H-benzimidazole
  • 5-chloro-2-phenyl-1H-benzimidazole
  • 2-[(1-phenylethyl)thio]-1H-benzimidazole

Uniqueness

5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both a chlorine atom and a phenylethylthio group, which impart distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-(1-phenylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10(11-5-3-2-4-6-11)19-15-17-13-8-7-12(16)9-14(13)18-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWKNZGTRQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
5-CHLORO-2-[(1-PHENYLETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE

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